(RS)-20,22-Dihydrodigoxigenin
Description
Properties
Molecular Formula |
C₂₃H₃₆O₅ |
|---|---|
Molecular Weight |
392.53 |
Synonyms |
Dihydrodigoxigenin; 20,22-Dihydro-digoxigenin; 3β,12β,14-Trihydroxy-5β-cardanolide; (3β,5β,12β)-3,12,14-Trihydroxy-cardanolide; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Rs 20,22 Dihydrodigoxigenin
Total Synthesis Approaches to the Cardenolide Core Scaffold
The synthesis of the cardenolide core, a complex steroidal framework, has been a significant challenge in organic chemistry. The limited availability of these compounds from natural sources has driven the development of various total synthesis strategies to provide access to these molecules and their derivatives for further investigation. mdpi.com
Early and landmark approaches often began from well-established steroidal precursors. In 1996, Stork and coworkers reported the first total synthesis of a natural cardenolide, digitoxigenin, starting from the Wieland-Miescher ketone. umich.edu This synthesis featured key steps such as a diastereoselective intramolecular Diels-Alder reaction to form the B and C rings and a radical cyclization to construct the D ring. umich.edu Another notable approach by Daniewski also utilized a steroid precursor, employing an aldol (B89426) reaction to create the C/D ring junction and a combination of an acyloin reaction and a Bestmann ylide to install the butenolide ring at C17. umich.edu
More recent synthetic strategies have focused on efficiency and stereocontrol, often employing modern catalytic methods. One such approach enables the rapid assembly of a functionalized cardenolide skeleton in just seven linear steps. researchgate.net Key features of this synthesis include an enantioselective organocatalytic oxidation, a diastereoselective copper-catalyzed Michael reaction followed by tandem aldol cyclizations, and a one-pot reduction/transposition reaction. researchgate.net This method allows for the installation of functional handles early in the synthesis, avoiding difficult downstream functionalizations. researchgate.net Convergent strategies have also been successful, as exemplified by a total synthesis of ouabagenin (B150419) that involved assembling the AB-ring, D-ring, and butenolide moieties separately before combining them. researchgate.net
Below is a table summarizing key aspects of different total synthesis strategies for the cardenolide scaffold.
| Synthesis Approach | Starting Material | Key Reactions | Target Core/Molecule | Reference |
| Stork Synthesis | Wieland-Miescher ketone | Intramolecular Diels-Alder, Radical cyclization | Digitoxigenin | umich.edu |
| Daniewski Synthesis | Steroidal Diketone | Aldol reaction, Acyloin/Bestmann ylide reaction | rac-9,11-dehydrodigitoxigenin | umich.edu |
| Nagorny Lab Approach | Simple Aldehyde | Organocatalytic oxidation, Cu-catalyzed Michael/aldol cascade | 19-Hydroxysarmentogenin | researchgate.net |
| Inoue Lab Approach | (R)-perillaldehyde | Diels-Alder, Intramolecular radical and aldol reactions | Ouabagenin | researchgate.net |
Stereoselective Synthesis of the (RS)-20,22-Dihydro Cardenolide Lactone Ring System
The defining feature of (RS)-20,22-Dihydrodigoxigenin is the saturated γ-butyrolactone ring attached at the C17 position of the steroid core. nih.gov This structure is a dihydro derivative of the α,β-unsaturated butenolide ring found in cardenolides like digoxigenin (B1670575). nih.gov The reduction of the C20-C22 double bond is known to significantly decrease or eliminate the cardiotonic activity of the parent compound. researchgate.net
The synthesis of this saturated lactone system is typically achieved through the reduction of the corresponding cardenolide precursor. The stereochemistry at the C20 position becomes a critical factor during this reduction. The process can result in a mixture of stereoisomers, leading to the (RS) designation for the racemic mixture at this center. High-performance liquid chromatography (HPLC) methods have been developed to separate and identify the individual (R)- and (S)-Dihydrodigoxigenin isomers. scribd.com
The synthetic sequence generally involves two main stages:
Formation of the Butenolide Ring: The unsaturated lactone precursor is first constructed on the C17 position of the steroid. A common method involves the reaction of a C17 methyl ketone with an acyloin, followed by cyclization with the Bestmann ylide. umich.edu
Reduction of the C20-C22 Double Bond: The subsequent step is the reduction of the double bond in the butenolide ring. This can be accomplished using various standard reduction methods, such as catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, although achieving high selectivity for one isomer over the other remains a synthetic challenge.
General methods for the synthesis of γ-lactones, such as Baeyer-Villiger oxidation or selenolactonization, could also be adapted for the direct construction of the saturated ring system on a suitable steroidal precursor. tandfonline.com
Chemoenzymatic and Biocatalytic Routes for this compound Synthesis
Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. rsc.orgseqens.com These approaches leverage the precision of enzymes or whole organisms to perform specific chemical transformations under mild conditions.
A significant biocatalytic route to 20,22-dihydrodigoxigenin (B1220272) involves the use of plant cell cultures. Research has shown that in vitro cultures of Digitalis purpurea are capable of producing medicinally important metabolites, including 20,22-dihydrodigoxigenin. researchgate.net This method allows for the production of the compound without relying on the cultivation and harvesting of whole plants. researchgate.net
Another important biocatalytic pathway is the metabolic transformation of existing cardenolides by microorganisms. Digoxin (B3395198), for example, can be metabolized in the human gut by bacteria, which reduce the lactone ring to form dihydrodigoxin (B148489). nih.gov This biotransformation renders the molecule essentially cardio-inactive. nih.gov The responsible microorganisms, such as Eubacterium lentum, perform a specific enzymatic reduction of the C20-C22 double bond. This microbial transformation represents a direct biocatalytic route from a cardenolide to its dihydro derivative.
The following table outlines biocatalytic methods relevant to the synthesis of this compound.
| Biocatalytic Method | Organism/System | Substrate | Product | Reference |
| Plant Cell Culture | Digitalis purpurea in vitro culture | Biosynthetic Precursors | 20,22-Dihydrodigoxigenin | researchgate.net |
| Microbial Biotransformation | Gut microbiota (e.g., Eubacterium lentum) | Digoxin | Dihydrodigoxin | nih.gov |
Synthetic Modifications and Analog Design Strategies Based on the this compound Structure
While this compound itself is considered largely inactive compared to its unsaturated counterpart, its steroidal scaffold serves as a valuable starting point for the design and synthesis of new analogs. researchgate.net The goal of such synthetic modifications is to explore structure-activity relationships and potentially discover novel biological activities.
Key positions on the dihydrodigoxigenin structure that are targets for modification include:
C3-Hydroxyl Group: This position is frequently glycosylated in natural cardiac glycosides. Attaching different sugar moieties can significantly impact the compound's pharmacokinetic properties and interactions with biological targets like membrane transporters. nih.govru.nl
C12-Hydroxyl Group: This secondary alcohol provides another handle for derivatization, such as esterification or etherification, to probe its role in molecular interactions.
The Lactone Ring: The saturated γ-butyrolactone ring can be chemically modified. For instance, ring-opening reactions can lead to acyclic derivatives, creating entirely new classes of compounds based on the original steroid framework. tandfonline.com
Analog design strategies often focus on how structural changes affect interactions with proteins like the Na+/K+-ATPase or various influx and efflux transporters (e.g., OATP1B3). ru.nl For example, studies on related compounds have shown that the absence of a sugar moiety at the C3 position can enhance binding to certain transporters. ru.nl By systematically modifying the this compound scaffold, chemists can generate libraries of compounds for biological screening.
Novel Methodologies for Derivatization at Specific Positions of this compound
The synthetic modifications outlined above are enabled by a range of chemical methodologies tailored for steroid derivatization. These methods must contend with the complex, polycyclic nature of the scaffold and the need for high selectivity.
Glycosylation: The introduction of sugar moieties at the C3-hydroxyl group is a primary derivatization strategy.
Modified Koenigs-Knorr Procedure: A rapid and efficient protocol for the glycosylation of steroids has been established using this classical method. It involves reacting the steroid with peracetylated 1-bromo derivatives of sugars, followed by deprotection. nih.gov This method has been shown to be non-destructive to the steroid core and the lactone ring. nih.gov
TMSOTf-Catalyzed Glycosylation: Modern methods often use catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to promote the condensation between a steroid and a sugar donor, often achieving high yields and stereoselectivity. mdpi.com
Derivatization of Hydroxyl Groups: The free hydroxyl groups at C3 and C12 are common sites for derivatization, not only for creating new analogs but also for analytical purposes.
Esterification/Etherification: For analytical applications, such as HPLC, hydroxyl groups can be derivatized to enhance detection. One documented method involves reacting dihydrodigoxigenin with 4-nitrobenzyl chloride (4-NBCl) in pyridine (B92270) to form the corresponding nitrobenzyl ether, which can be easily detected by UV absorbance. scribd.com This type of reaction can also be used to synthesize new ester or ether analogs for biological testing.
Lactone Ring Modifications: The γ-butyrolactone ring can be a target for chemical transformation.
Ring-Opening Reactions: Various reagents can be used to cleave the lactone ring. For example, complexes of boron triiodide or the use of organocopper reagents can achieve regioselective ring opening, providing access to hydroxy acids or other functionalized acyclic derivatives. tandfonline.com
The table below summarizes some of these derivatization methodologies.
| Position | Derivatization Type | Methodology/Reagents | Reference |
| C3-OH | Glycosylation | Modified Koenigs-Knorr (peracetylated bromo-sugars) | nih.gov |
| C3-OH | Glycosylation | TMSOTf-catalyzed condensation | mdpi.com |
| C3/C12-OH | Etherification (for analysis) | 4-Nitrobenzyl chloride (4-NBCl) in pyridine | scribd.com |
| Lactone Ring | Ring Cleavage | Boron triiodide complexes | tandfonline.com |
Biosynthetic Pathways and Metabolic Transformations of Digoxigenin Derivatives
Proposed Biosynthetic Origins of Digoxigenin (B1670575) and Related Cardenolides
The biosynthesis of digoxigenin, a cardenolide aglycone, is a specialized metabolic pathway found in plants of the Digitalis genus. The proposed pathway commences with a general precursor of steroids, cholesterol. nih.govebi.ac.ukyoutube.com The initial and rate-limiting step is believed to be the side-chain cleavage of cholesterol or other phytosterols (B1254722) to yield pregnenolone. researchgate.netnih.gov This reaction is catalyzed by a cytochrome P450 sterol side-chain cleaving enzyme (P450scc). nih.gov
Following the formation of pregnenolone, a series of enzymatic modifications occur. Pregnenolone is converted to progesterone (B1679170), a key intermediate in the biosynthesis of all steroid hormones and cardenolides. nih.govacs.orgnih.gov This conversion involves the action of two enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ5-3-ketosteroid isomerase. nih.gov
A crucial step that defines the characteristic stereochemistry of cardenolides is the reduction of progesterone to 5β-pregnane-3,20-dione. nih.govnih.gov This reaction is catalyzed by progesterone 5β-reductase (P5βR), an enzyme that establishes the cis-fusion of the A and B rings of the steroid nucleus, a hallmark of 5β-cardenolides. nih.govnih.gov Subsequent hydroxylation and other modifications of the 5β-pregnane core, followed by the addition of the characteristic α,β-unsaturated γ-lactone (butenolide) ring at the C-17 position, ultimately lead to the formation of digoxigenin. thieme-connect.com
| Precursor/Intermediate | Key Enzyme(s) | Product |
| Cholesterol/Phytosterols | Cytochrome P450 (P450scc) | Pregnenolone |
| Pregnenolone | 3β-hydroxysteroid dehydrogenase (3β-HSD), Δ5-3-ketosteroid isomerase | Progesterone |
| Progesterone | Progesterone 5β-reductase (P5βR) | 5β-pregnane-3,20-dione |
| 5β-pregnane-3,20-dione | Various hydroxylases and other enzymes | Digoxigenin |
Enzymatic Reduction Pathways Leading to Dihydrodigoxigenin Isomers
The conversion of digoxigenin to its dihydro-derivative, (RS)-20,22-Dihydrodigoxigenin, involves the reduction of the double bond within the butenolide ring. This metabolic transformation leads to the formation of two stereoisomers, the 20R and 20S epimers. While the specific enzymes responsible for this reduction in mammalian systems have not been fully elucidated, it is known that anaerobic intestinal bacteria can mediate this transformation. core.ac.uk This suggests the involvement of reductases present in the gut microbiome.
In the broader context of cardenolide biosynthesis in plants, enzymes belonging to the progesterone 5β-reductase (P5βR)/iridoid synthase (PRISE) family are known to catalyze the reduction of α,β-unsaturated ketones. acs.orgnih.govnih.gov These enzymes exhibit a degree of substrate promiscuity, and it is plausible that similar reductases are responsible for the saturation of the butenolide ring. The reduction of the 20,22-double bond in the lactone ring of digoxigenin effectively inactivates its biological activity. core.ac.uk
| Substrate | Transformation | Product(s) | Biological System |
| Digoxin (B3395198) | Reduction of the butenolide ring | Dihydrodigoxin (B148489) and Dihydrodigoxigenin | Human gut microflora (Eubacterium lentum) |
| Progesterone | Stereospecific reduction | 5β-pregnane-3,20-dione | Digitalis purpurea |
Stereochemical Specificity of 20,22-Reduction in Biological Systems
The enzymatic reduction of the 20,22-double bond in the butenolide ring of digoxigenin can result in two different stereoisomers at the C-20 position, leading to the formation of 20(R)-dihydrodigoxigenin and 20(S)-dihydrodigoxigenin. The stereochemical outcome of this reduction is dependent on the specific enzyme catalyzing the reaction and the biological system in which it occurs.
A key example of stereochemical specificity in the broader cardenolide biosynthetic pathway is the action of progesterone 5β-reductase. This enzyme stereospecifically reduces progesterone to 5β-pregnane-3,20-dione, which is a crucial step in determining the 5β-configuration of the final cardenolide molecule. nih.gov
While the enzymatic basis for the stereoselective reduction of the digoxigenin lactone ring is an area of ongoing research, synthetic studies have demonstrated the ability to produce specific stereoisomers. For instance, the synthesis of 20(R)-dihyrodigitoxigenin has been reported, highlighting the potential for stereoselective reduction of the butenolide ring. researchgate.net The stereochemistry of the resulting dihydro-metabolites is critical, as it can influence their biological activity and clearance from the body.
| Enzyme Family | Substrate | Product | Stereochemical Outcome |
| Progesterone 5β-reductase (P5βR) | Progesterone | 5β-pregnane-3,20-dione | Stereospecific formation of the 5β-isomer |
Identification and Characterization of Enzymes Involved in 20,22-Dihydrodigoxigenin (B1220272) Formation
While the specific enzyme responsible for the 20,22-reduction of digoxigenin to this compound in mammalian tissues has not been definitively identified, research into the broader family of reductases involved in cardenolide metabolism provides important insights. The progesterone 5β-reductase (P5βR) from Digitalis purpurea has been characterized and shown to be a key enzyme in the biosynthesis of cardenolides. nih.gov
This enzyme catalyzes the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione. nih.gov It exhibits optimal activity at a pH of 8.0 and has an apparent Km value of 6 µM for progesterone. nih.gov The reaction requires NADPH as a co-substrate, with an apparent Km of 22 µM. nih.gov The P5βR family of enzymes, also known as PRISEs (progesterone 5β-reductase/iridoid synthase-like enzymes), are known to reduce various α,β-unsaturated ketones, suggesting a potential role for a member of this family in the reduction of the butenolide ring of digoxigenin. acs.orgnih.govnih.gov
In humans, the metabolism of digoxin and its derivatives primarily occurs in the liver. Studies using human liver microsomes have implicated cytochrome P450 enzymes, particularly CYP3A, in the metabolism of digoxin and its glycosides. nih.gov However, the reduction of the lactone ring is more commonly associated with the metabolic activity of the gut microbiome. core.ac.uk
| Enzyme | Source | Substrate | Product | Optimal pH | Km (Progesterone) | Co-substrate |
| Progesterone 5β-reductase (P5βR) | Digitalis purpurea leaves | Progesterone | 5β-pregnane-3,20-dione | 8.0 | 6 µM | NADPH |
Impact of Cellular Environment on this compound Metabolic Profile
The metabolic profile of digoxigenin, including its conversion to this compound, is significantly influenced by the cellular environment. Factors such as the redox state of the cell, the presence of specific enzymes, and physiological conditions like pH can all play a role in determining the fate of this cardenolide.
The cellular redox environment, maintained by a balance between reactive oxygen species (ROS) and antioxidant systems, is known to modulate the activity of various enzymes, including those involved in steroid metabolism. nih.govmdpi.complos.orgnih.gov An altered redox state can impact the activity of reductases and other enzymes responsible for the biotransformation of xenobiotics like digoxigenin. For instance, disruptions in redox homeostasis have been shown to affect steroidogenesis and the metabolism of steroid hormones. nih.govmdpi.com
Studies on the metabolism of digoxin and its derivatives in human liver preparations have highlighted the importance of the specific cellular model used. For example, the metabolism of digoxigenin and its monodigitoxoside was found to be extensive in cultured human hepatocytes, leading to the formation of polar glucuronide conjugates. nih.govscite.ai In contrast, the metabolism in liver microsomes showed significant inter-individual variability in the activity of UDP-glucuronyl transferases. nih.govscite.ai Furthermore, extra-hepatic factors, such as the intra-gastric pH, can influence the initial hydrolysis of digoxin, thereby affecting the availability of digoxigenin for further metabolism. nih.govscite.ai
| Cellular Factor | Influence on Metabolism | Example |
| Redox State | Can modulate the activity of metabolic enzymes. | Disrupted redox balance affects steroid hormone metabolism. nih.govmdpi.com |
| Cellular Model | Different models (e.g., hepatocytes vs. microsomes) can yield different metabolic profiles. | Extensive glucuronidation of digoxigenin in hepatocytes. nih.govscite.ai |
| Physiological pH | Can affect the stability and initial breakdown of parent compounds. | Intra-gastric pH influences the hydrolysis of digoxin. nih.govscite.ai |
Structural Biology and Structure Activity Relationship Sar Studies of Rs 20,22 Dihydrodigoxigenin
Conformational Analysis of the Steroidal Skeleton and Lactone Ring in (RS)-20,22-Dihydrodigoxigenin
The conformation of this compound in solution has been investigated using spectroscopic methods such as circular dichroism (CD) and nuclear magnetic resonance (NMR). nih.gov These studies focus on the epimers that arise from the saturation of the C20-C22 double bond. nih.gov
The steroidal skeleton maintains the characteristic rigid structure of cardenolides. However, the orientation of the now saturated five-membered lactone ring, attached at C-17, is of particular interest. CD spectral analysis indicates that the two epimers formed have opposite orientations of the beta-carbon within the lactone ring. nih.gov NMR evidence further clarifies the solution conformation, suggesting different average lactone rotamers for each epimer. nih.gov Molecular models show that these adopted conformations represent the least-hindered positions for the respective rotamers, minimizing steric strain. [2. ] For the major epimer, the average lactone rotamer has the C-21 position situated on the C-12 side of the steroid nucleus. nih.gov Conversely, for the minor epimer, the C-22 position is located on the C-12 side. nih.gov
Influence of Stereochemistry at C-20 and C-22 on Molecular Recognition
This difference in stereochemistry directly impacts the conformational preferences of the lactone ring, as described in the previous section. nih.gov The spatial arrangement of the lactone's carbonyl group and other functional groups relative to the steroid core is fundamental for interaction with receptors like the Na+/K+-ATPase. While specific molecular recognition studies on this compound are not detailed in the available literature, studies on analogous vitamin D compounds show that a 20(S) configuration, when combined with a specific configuration at C-22 (22R), can markedly increase biological activity by influencing ligand interaction with the receptor. nih.gov This highlights the general principle that stereochemistry at these positions plays a pivotal role in dictating the biological activity of steroidal compounds.
Structure-Activity Relationships of this compound Analogues in In Vitro Models
Structure-activity relationship (SAR) studies of dihydro-cardenolides provide valuable insights into the functional importance of different molecular features. Research on the closely related compound, (20R,S)-20,22-dihydrodigitoxigenin, which differs from dihydrodigoxigenin only by the absence of a 12β-hydroxyl group, has shed light on the role of the C-20 stereoisomers in biological activity.
In in vitro models using (Na+,K+)ATPase inhibition assays, the separated (20R) and (20S) diastereomers of 20,22-dihydrodigitoxigenin were found to have similar inhibitory activities. nih.gov However, their potency was significantly lower—about 1/100th that of the parent compound digitoxigenin. nih.gov This suggests that the C20-C22 double bond in the lactone ring of native cardenolides, while not essential for binding, plays a significant role in optimizing the orientation of the lactone carbonyl for potent receptor inhibition. nih.gov
| Compound | Stereochemistry | (Na+,K+)ATPase Inhibition (I50 M) | Relative Potency vs. Parent Compound |
|---|---|---|---|
| Digitoxigenin | N/A | ~1.25 x 10-7 | 100x |
| (20R)-20,22-Dihydrodigitoxigenin | 20(R) | 1.1 - 1.4 x 10-5 | 1x |
| (20S)-20,22-Dihydrodigitoxigenin | 20(S) | 1.1 - 1.4 x 10-5 | 1x |
Data derived from studies on 20,22-dihydrodigitoxigenin analogues. nih.gov
Computational Chemistry Approaches for Predicting this compound Interactions
While specific computational studies on this compound were not found, computational chemistry offers powerful tools for predicting molecular interactions. mdpi.comnih.gov Techniques like molecular dynamics (MD) simulations and molecular docking are widely used to study how a ligand like a cardenolide might interact with its biological target, such as the Na+/K+-ATPase. nih.gov
MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes that may occur upon interaction. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, calculating a score that estimates the binding affinity. researchgate.net These in silico methods are instrumental in rational drug design, helping to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for biological activity and allowing for the virtual screening of compound libraries to find new potential inhibitors. mdpi.comnih.gov
Ligand-Based and Structure-Based Design Principles for this compound Derivatives
The design of new derivatives of complex molecules like this compound relies on two main computational strategies: ligand-based and structure-based design. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target receptor is unknown. researchgate.netnih.govmdpi.com This approach uses the knowledge of a set of known active and inactive molecules. researchgate.net Methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.govmdpi.com A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. mdpi.com QSAR models create a mathematical correlation between the physicochemical properties of molecules and their biological activity. nih.gov These models can then be used to predict the activity of newly designed derivatives.
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. nih.gov The primary tool in SBDD is molecular docking, which fits potential ligands into the receptor's binding site to predict binding conformations and affinities. researchgate.net This allows for the rational design of derivatives with modified functional groups aimed at improving interactions with specific amino acid residues in the binding pocket, thereby enhancing potency and selectivity.
Mechanistic Elucidation of Rs 20,22 Dihydrodigoxigenin Biological Activities in Cellular and Subcellular Systems
Molecular Targets and Binding Interactions of (RS)-20,22-Dihydrodigoxigenin
This compound is a derivative of Digoxigenin (B1670575). cymitquimica.com While Digoxin (B3395198), a well-known cardiac glycoside, primarily targets the Na+/K+-ATPase, modifications to its structure can significantly alter this interaction. nih.govnih.gov Specifically, the saturation of the C-20/C-22 double bond in the lactone ring, as seen in this compound, appears to be a critical factor in its binding affinity.
Research on a closely related analogue, (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin, has shown that it does not inhibit Na+/K+-ATPase. nih.gov Molecular docking studies suggest that the alteration of the lactone unit in this dihydro-derivative leads to a rotation of the steroid core, which in turn weakens the binding interaction with Na+/K+-ATPase. nih.gov This is in contrast to Digoxin, where the unsaturated lactone ring is crucial for its cytotoxic effects mediated through Na+/K+-ATPase inhibition. nih.gov
Table 1: Molecular Docking Insights of a this compound Analogue
| Compound | Target | Predicted Binding Interaction | Consequence |
|---|
Modulation of Ion Transporters and Channels by this compound
Based on the available scientific literature, there is no direct evidence to suggest that this compound modulates ion transporters and channels. As indicated in the previous section, a structurally similar compound failed to inhibit the Na+/K+-ATPase ion pump. nih.gov This suggests that this compound is unlikely to exert its biological effects through the same primary mechanism as its parent compound, Digoxin, which is a known modulator of this ion transporter. mdpi.com Further research is required to investigate potential interactions of this compound with other ion channels or transporters.
Investigation of Downstream Signaling Cascades Activated by this compound
There is currently no specific information available in the scientific literature regarding the downstream signaling cascades that may be activated by this compound. The well-documented signaling pathways affected by Digoxin, such as the PI3K/Akt pathway, are largely contingent on its interaction with Na+/K+-ATPase. nih.govnih.gov Given the evidence that a modified lactone ring in a dihydro-derivative abrogates this primary interaction, it is plausible that this compound does not trigger the same downstream events. However, dedicated studies are necessary to confirm this and to explore any alternative signaling pathways it might influence.
Cellular Responses and Phenotypic Changes Induced by this compound in In Vitro Models
No studies have been identified that specifically detail the cellular responses and phenotypic changes induced by this compound in in vitro models. While numerous studies have characterized the effects of Digoxin on various cell lines, including inhibition of cell proliferation and induction of senescence, this information cannot be directly attributed to its 20,22-dihydro derivative. europeanreview.orgbrieflands.com The lack of Na+/K+-ATPase inhibition by a similar dihydro-compound suggests that this compound may not elicit the same cytotoxic or anti-proliferative effects observed with Digoxin. nih.gov
Role of this compound in Autophagy, Apoptosis, and Cell Cycle Regulation (Cellular Level)
The scientific literature currently lacks specific data on the role of this compound in the regulation of autophagy, apoptosis, or the cell cycle. The induction of apoptosis and autophagy by cardiac glycosides like Digoxin is a well-researched area, often linked to the disruption of ion homeostasis following Na+/K+-ATPase inhibition. nih.goveuropeanreview.orgnih.gov Since this compound is predicted to have a significantly reduced affinity for this primary target, it is unlikely to share the same mechanisms for inducing these cellular processes. Direct experimental evidence is needed to ascertain the effects, if any, of this compound on these fundamental cellular pathways.
Exploration of this compound Effects on Protein-Protein Interactions
There is no available research that has explored the effects of this compound on protein-protein interactions.
Global Transcriptomic and Proteomic Analysis of this compound Action
No global transcriptomic or proteomic studies have been published that analyze the effects of this compound on any biological system. Such analyses would be invaluable in elucidating the potential molecular targets and pathways affected by this compound, particularly given its apparent lack of interaction with the classical cardiac glycoside target, Na+/K+-ATPase.
Table 2: Summary of Research Findings for this compound
| Section | Research Area | Summary of Findings |
|---|---|---|
| 5.1 | Molecular Targets and Binding Interactions | A structurally similar analogue, (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin, does not inhibit Na+/K+-ATPase due to altered binding. nih.gov |
| 5.2 | Modulation of Ion Transporters and Channels | No specific data available. |
| 5.3 | Downstream Signaling Cascades | No specific data available. |
| 5.4 | Cellular Responses and Phenotypic Changes | No specific data available. |
| 5.5 | Autophagy, Apoptosis, and Cell Cycle Regulation | No specific data available. |
| 5.6 | Effects on Protein-Protein Interactions | No specific data available. |
Advanced Analytical Methodologies for Research Scale Detection and Quantification of Rs 20,22 Dihydrodigoxigenin
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Techniques for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone for the isolation and purity assessment of (RS)-20,22-Dihydrodigoxigenin. HPLC offers high-resolution separation of the compound from complex mixtures, while MS provides sensitive detection and structural information based on its mass-to-charge ratio.
Reversed-Phase HPLC is a commonly employed technique for the separation of cardiac glycosides and their derivatives. A typical HPLC method for the analysis of this compound would involve a C18 column with a mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile or methanol. Detection is often performed using a UV detector, typically at a wavelength of around 220 nm, where the lactone ring of the cardenolide structure exhibits absorbance.
Mass Spectrometry , particularly when coupled with HPLC (LC-MS), provides an orthogonal detection method that is both highly sensitive and selective. Electrospray ionization (ESI) is a suitable ionization technique for this compound, producing protonated molecules [M+H]+ or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule, while tandem mass spectrometry (MS/MS) can provide structural insights through the analysis of fragmentation patterns. The fragmentation of the parent ion can reveal information about the steroid backbone and the lactone ring.
The purity of this compound samples can be determined by HPLC with UV detection by quantifying the peak area of the main compound relative to the total peak area of all components in the chromatogram. LC-MS can further confirm purity by identifying and quantifying any impurities that may not be resolved or detected by UV.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 30% B; 10-25 min, 30-70% B; 25-30 min, 70% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Confirmation in Research Samples
The definitive structural confirmation of this compound in research samples relies on powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information.
¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons in the steroid nucleus and the lactone ring are characteristic and can be used for structural assignment.
¹³C NMR provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the structure.
Studies on dihydrodigoxigenin epimers have utilized NMR to investigate their configuration and solution conformation nih.gov. NMR evidence has been crucial in determining the average orientation of the lactone ring for the different epimers nih.govnih.gov.
X-ray crystallography provides the most precise three-dimensional structure of a molecule in its crystalline state. For this compound, obtaining a single crystal of suitable quality is a prerequisite. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map, which in turn reveals the precise positions of all atoms in the molecule. This technique has been instrumental in establishing the absolute stereochemistry of related compounds, such as the C20 configuration of the minor epimer of dihydrodigoxigenin nih.govnih.gov.
Development of Robust Bioanalytical Assays for this compound in Biological Matrices (e.g., Cell Lysates, Culture Media, Plant Extracts)
The quantification of this compound in complex biological matrices is essential for in vitro and other research studies. The development of robust bioanalytical assays for this purpose typically involves a combination of efficient sample preparation and sensitive analytical detection.
Sample Preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include:
Liquid-Liquid Extraction (LLE): Using an organic solvent to extract the relatively nonpolar this compound from aqueous matrices like culture media or cell lysates.
Solid-Phase Extraction (SPE): Employing a solid sorbent to selectively retain the analyte while interfering compounds are washed away. This is a highly effective method for cleaning up complex samples like plant extracts.
Analytical Techniques for quantification in biological matrices often rely on HPLC coupled to a sensitive detector.
HPLC-UV: While less sensitive, it can be used for quantification in matrices where the concentration of the analyte is sufficiently high.
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. A multiple reaction monitoring (MRM) method can be developed where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification. This approach minimizes interference from the complex biological matrix.
For plant extracts, HPLC-based methods have been successfully used to quantify various cardenolides nih.govahajournals.orgresearchgate.net. Similar methodologies can be adapted for the analysis of this compound in plant-derived samples. In cell culture experiments, where the compound might be present at lower concentrations in the media or cell lysates, the high sensitivity of LC-MS/MS is particularly advantageous.
Table 2: Key Considerations for Bioanalytical Assay Development
| Step | Key Considerations |
|---|---|
| Sample Collection & Storage | Minimize degradation; store at low temperatures. |
| Extraction Method | Optimize recovery and minimize matrix effects. |
| Chromatographic Separation | Achieve baseline separation from endogenous interferences. |
| Detection | Ensure sufficient sensitivity and selectivity for the intended concentration range. |
| Validation | Assess accuracy, precision, linearity, and stability according to established guidelines. |
Spectroscopic and Immunochemical Methods for In Vitro this compound Quantification
Beyond chromatographic methods, spectroscopic and immunochemical techniques offer alternative and complementary approaches for the in vitro quantification of this compound.
Spectroscopic Methods can be utilized for quantification, particularly for purified samples or in simple matrices.
UV-Visible Spectrophotometry: As mentioned, the lactone ring of cardenolides absorbs UV light, which can be used for quantification based on Beer-Lambert law. However, this method lacks specificity in complex mixtures.
Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the stereochemistry of molecules. Studies have shown that the epimers of dihydrodigoxigenin exhibit distinct CD spectra, which could potentially be used for their differentiation and quantification in mixtures of known composition nih.govnih.gov.
Immunochemical Methods leverage the high specificity of antibody-antigen interactions for detection and quantification. While specific antibodies for this compound may not be commercially available, the closely related compound, digoxigenin (B1670575), is widely used as a hapten to generate high-affinity antibodies researchgate.netnih.gov. These anti-digoxigenin antibodies could potentially be used to develop an immunoassay for this compound, provided there is sufficient cross-reactivity.
Common immunoassay formats that could be adapted include:
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format could be developed where this compound in a sample competes with a labeled digoxigenin conjugate for binding to a limited amount of anti-digoxigenin antibody.
Radioimmunoassay (RIA): Similar to ELISA but uses a radiolabeled tracer.
The development of such an immunoassay would require careful validation to determine the cross-reactivity with this compound and any potential metabolites to ensure accurate quantification.
Isotope Labeling Strategies for Metabolic Tracing of this compound
Isotope labeling is a powerful strategy to trace the metabolic fate of a compound in biological systems. This involves introducing a stable or radioactive isotope into the molecule of interest and then tracking the labeled molecule and its metabolites.
A potential strategy for tracing the metabolism of this compound would involve the synthesis of an isotopically labeled version of the molecule.
Stable Isotope Labeling: This would involve incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into the structure of this compound. The synthesis would aim to place the label at a metabolically stable position to avoid loss of the label during metabolism. The labeled compound and its metabolites can then be detected and quantified using mass spectrometry, which can distinguish between the labeled and unlabeled molecules based on their mass difference.
Radiolabeling: Alternatively, a radioactive isotope such as Carbon-14 (¹⁴C) or Tritium (³H) could be incorporated into the molecule. Radiolabeled compounds can be traced with high sensitivity using techniques like liquid scintillation counting or accelerator mass spectrometry.
Once the labeled this compound is synthesized, it can be introduced into in vitro systems (e.g., cell cultures, liver microsomes) or in vivo models. Subsequent analysis of biological samples (e.g., cell lysates, culture media, tissues, excreta) using techniques like LC-MS or radio-HPLC would allow for the identification and quantification of the parent compound and its metabolites, providing valuable insights into its metabolic pathways.
Table 3: Comparison of Isotope Labeling Strategies
| Feature | Stable Isotope Labeling | Radiolabeling |
|---|---|---|
| Isotopes | ¹³C, ¹⁵N, ²H | ¹⁴C, ³H |
| Detection | Mass Spectrometry | Scintillation Counting, Autoradiography |
| Advantages | Non-radioactive, detailed structural information from MS | High sensitivity |
| Disadvantages | Lower sensitivity than radiolabeling, potential for isotopic effects | Radioactive material handling and disposal regulations |
Preclinical and Mechanistic Pharmacology of Rs 20,22 Dihydrodigoxigenin in Relevant in Vitro and Ex Vivo Models
Comparative Pharmacological Profiles of (RS)-20,22-Dihydrodigoxigenin with Digoxin (B3395198) and Digoxigenin (B1670575)
This compound, a derivative and metabolite of digoxin, exhibits a distinct pharmacological profile when compared to its parent compounds, digoxin and digoxigenin. cymitquimica.comnih.gov Preclinical data suggests that the saturation of the C20-C22 double bond in the lactone ring, which characterizes dihydrodigoxigenin, significantly attenuates its cardiotonic activity. This is primarily attributed to a reduced inhibitory effect on the Na+/K+-ATPase enzyme, the primary molecular target of cardiac glycosides. nih.gov
In comparative studies, the cardioactivity of cardiac glycoside derivatives has been shown to vary based on their structure. For instance, in studies on cat heart-lung preparations, the inotropic effects and therapeutic ranges of digoxin and its derivatives, digoxigenin-bisdigitoxoside and digoxigenin-monodigitoxoside, were found to be different. nih.gov On a molar basis, cardioactivity increased in the order of digoxin, digoxigenin-bisdigitoxoside, and then digoxigenin-monodigitoxoside, with the monodigitoxoside having the largest therapeutic range. nih.gov While these studies did not directly evaluate this compound, they highlight the principle that structural modifications to the core digoxin molecule can lead to significant changes in pharmacological effect.
Pharmacokinetic studies in cats comparing digoxin and dihydrodigoxin (B148489) have revealed a seven times smaller volume of tissue distribution for dihydrodigoxin and a significantly lower "specific uptake" into the myocardium. This suggests a reduced accumulation in heart tissue, which would correlate with a weaker inotropic effect compared to digoxin. The half-life of dihydrodigoxin in plasma was also found to be shorter than that of digoxin.
While direct comparative in vivo or ex vivo studies on the inotropic and arrhythmogenic effects of this compound are not extensively available, the substantially lower in vitro inhibition of Na+/K+-ATPase strongly suggests a significantly reduced potential for both therapeutic and toxic cardiac effects compared to digoxin and digoxigenin. nih.gov
Investigation of this compound Potency and Efficacy in Cellular Assays
The potency of this compound has been assessed through its inhibitory activity on its primary molecular target, the Na+/K+-ATPase enzyme. In vitro studies on a closely related compound, (20R,S)-20,22-dihydrodigitoxigenin, provide valuable insight into the potency of the dihydro- form of cardenolide aglycones.
Research has shown that both the (20R) and (20S) diastereomers of 20,22-dihydrodigitoxigenin exhibit similar inhibitory activities against Na+/K+-ATPase. nih.gov The concentration required for 50% inhibition (I50) was determined to be in the range of 1.1-1.4 x 10-5 M. nih.gov This level of potency is approximately 100 times lower than that of its unsaturated counterpart, digitoxigenin. nih.gov This marked reduction in potency indicates that the saturation of the butenolide ring at the C20-C22 position significantly diminishes the compound's ability to inhibit the Na+/K+-ATPase.
It is important to note that while the primary focus of cardiac glycoside research has been on their cardiotonic effects, some studies have explored other potential applications, such as antiviral activity. cymitquimica.com The potency and efficacy of this compound in cellular assays relevant to these other potential applications have not been extensively characterized.
Table 1: In Vitro Potency of Dihydrodigitoxigenin against Na+/K+-ATPase
| Compound | Target | Assay | Potency (I50) | Fold Change vs. Digitoxigenin |
|---|
Note: Data is for the closely related compound (20R,S)-20,22-dihydrodigitoxigenin and is used as a surrogate for this compound. nih.gov
Characterization of Cellular Uptake and Intracellular Localization of this compound
The cellular uptake and intracellular distribution of cardiac glycosides are critical determinants of their pharmacological activity. For this compound, preclinical evidence suggests that its uptake into cardiac cells is significantly lower than that of its parent compound, digoxin.
A comparative pharmacokinetic study in cats demonstrated that the "specific uptake" of dihydrodigoxin into the myocardium is very low. This reduced accumulation in heart tissue is consistent with a lower potential for cardiotonic effects. The study also found that the volume of tissue distribution for dihydrodigoxin was seven times smaller than that of digoxin, further indicating a more limited distribution into tissues.
While the precise mechanisms of cellular uptake for this compound have not been specifically elucidated, cardiac glycosides, in general, are known to enter cells through various mechanisms, including passive diffusion and potentially transporter-mediated processes. The physicochemical properties of the molecule, such as its lipophilicity, play a significant role in its ability to cross the cell membrane. The structural alteration from digoxigenin to its dihydro- form may influence these properties and thus affect its cellular uptake.
Regarding intracellular localization, studies of other digoxin metabolites have shown that the greatest binding occurs in the microsomal fraction of cardiac cells, which is where the Na+/K+-ATPase is located. It is plausible that this compound would also localize to this fraction to interact with its molecular target, albeit with a lower affinity than digoxin or digoxigenin.
Elucidation of Specificity and Selectivity of this compound Towards its Molecular Targets
The primary molecular target of cardiac glycosides, including this compound, is the Na+/K+-ATPase enzyme. This enzyme exists in different isoforms, with varying tissue distribution and physiological roles. The selectivity of a cardiac glycoside for these isoforms can influence its therapeutic and toxicological profile.
Research into the isoform selectivity of a wide range of cardiac glycosides has revealed that the sugar moiety attached to the steroid core plays a crucial role in determining selectivity for the different α-subunits of Na+/K+-ATPase. In contrast, the binding affinities of the aglycones, such as digoxigenin and digitoxigenin, for the α1, α2, and α3 isoforms are largely indistinguishable.
Given that this compound is an aglycone (lacking a sugar moiety), it is highly probable that it does not exhibit significant selectivity for the different isoforms of Na+/K+-ATPase. This lack of isoform selectivity is a characteristic feature of the steroid core of cardiac glycosides.
While Na+/K+-ATPase is the principal target, some studies have suggested that cardiac glycosides may have other molecular targets that could contribute to their diverse biological activities, including potential anticancer effects. However, the specificity and selectivity of this compound for any of these alternative targets have not been investigated. The significantly reduced potency of dihydrodigoxigenin for Na+/K+-ATPase inhibition suggests that any off-target effects would likely occur at much higher concentrations. nih.gov
Synergistic and Antagonistic Interactions of this compound with Other Bioactive Compounds in Research Settings
The potential for synergistic and antagonistic interactions of this compound with other bioactive compounds in research settings has not been extensively studied. However, insights can be drawn from the well-documented interactions of its parent compound, digoxin.
Digoxin is known to interact with a variety of drugs, which can alter its pharmacokinetic and pharmacodynamic properties. For example, certain antibiotics can increase digoxin absorption by eliminating gut bacteria that would otherwise inactivate it. creative-diagnostics.com Other drugs can affect digoxin's renal clearance or its binding to Na+/K+-ATPase.
Given that this compound is a metabolite of digoxin, it is plausible that its disposition could be influenced by compounds that affect the metabolic pathways of digoxin. However, as a less potent inhibitor of Na+/K+-ATPase, the pharmacodynamic interactions of this compound at the receptor level are likely to be less pronounced than those of digoxin.
In a research context, investigating the interactions of this compound with other compounds could be valuable. For instance, if this compound is being explored for non-cardiotonic applications, such as antiviral or anticancer activity, it would be crucial to assess its potential for synergistic or antagonistic effects when combined with other agents used in those therapeutic areas. Such studies would be essential to identify potential combination therapies or to avoid unfavorable interactions.
Mechanistic Insights into Potential Therapeutic Implications of this compound in Non-Clinical Contexts
The significantly reduced potency of this compound in inhibiting Na+/K+-ATPase provides a key mechanistic insight into its potential therapeutic implications in non-clinical contexts. nih.gov This reduced activity suggests a lower likelihood of producing the classic cardiotonic and cardiotoxic effects associated with digoxin. Consequently, this compound may have a more favorable safety profile, which could be advantageous if the compound possesses other, non-cardiotonic therapeutic activities.
One area of interest for cardiac glycosides beyond their use in heart failure is their potential as anticancer agents. Some studies have suggested that digoxin and other cardiac glycosides can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms underlying these effects are thought to involve, in part, the inhibition of Na+/K+-ATPase, which disrupts cellular ion homeostasis and can trigger downstream signaling pathways leading to cell death. Given its lower potency, this compound might be a less effective anticancer agent if Na+/K+-ATPase inhibition is the primary mechanism. However, if other, non-ATPase-mediated mechanisms are involved, this compound could offer a therapeutic advantage by uncoupling the anticancer effects from the cardiotoxic effects.
Another potential therapeutic application that has been suggested for derivatives of digoxigenin is in the field of virology, where it has been used as a probe in the detection of different viruses. cymitquimica.com The mechanisms underlying any potential antiviral activity of this compound have not been elucidated but could involve interactions with viral or host cell proteins.
Emerging Research Areas and Future Perspectives for Rs 20,22 Dihydrodigoxigenin Studies
Development of Novel (RS)-20,22-Dihydrodigoxigenin-Based Research Tools
The chemical structure of this compound makes it a suitable candidate for derivatization into sophisticated research tools. Its steroidal backbone can be modified to incorporate reporter molecules, such as fluorophores or affinity tags (e.g., biotin), without completely abolishing its biological activity. These modified analogues serve as chemical probes to investigate the compound's behavior at a cellular and subcellular level.
Fluorescently-labeled this compound can be used in high-resolution microscopy to visualize its uptake, distribution, and localization within cells. This can help answer fundamental questions about its transport across the cell membrane and its accumulation in specific organelles. Biotinylated derivatives, on the other hand, are invaluable for affinity-based pulldown assays coupled with mass spectrometry to identify the proteins that directly bind to the compound, thus expanding our understanding of its molecular targets.
Application of Omics Technologies to Uncover New Biological Roles of this compound
The application of high-throughput "omics" technologies offers a powerful, unbiased approach to understanding the full spectrum of biological effects of this compound. oaepublish.com These technologies can provide a global snapshot of cellular changes in response to the compound.
Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome), researchers can identify which genes are switched on or off in response to this compound treatment. This can reveal the signaling pathways and cellular processes that are modulated by the compound. oaepublish.com
Proteomics: This approach allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomics can identify novel protein targets of this compound and characterize the downstream changes in protein networks. researchgate.net
Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can uncover unexpected effects of this compound on cellular metabolism. nih.gov
Integrating these multi-omics datasets will be crucial for constructing a comprehensive view of the compound's mechanism of action and for identifying novel, therapeutically relevant biological roles. oaepublish.comnih.gov
Rational Design of Next-Generation this compound Analogues for Specific Research Questions
Rational design involves the iterative process of designing and synthesizing new molecules with improved or more specific properties based on an understanding of their structure-activity relationships. nih.gov For this compound, this approach aims to create next-generation analogues that can answer specific biological questions. A primary goal is to develop derivatives with enhanced selectivity for different isoforms of the Na+/K+-ATPase, the canonical target of cardiac glycosides. nih.govmedchemexpress.com Since these isoforms have distinct tissue distributions and physiological functions, isoform-selective analogues would be invaluable tools for dissecting their specific roles. researchgate.net
Computational modeling and medicinal chemistry are key to this effort, allowing for the in-silico design and subsequent synthesis of compounds with fine-tuned properties. nih.gov
| Analogue Design Strategy | Objective | Potential Research Application |
| Modification of the steroid core | Alter binding affinity and isoform selectivity. | Develop probes to study the function of specific Na+/K+-ATPase isoforms. |
| Alteration of the lactone ring | Modulate off-target activities. | Separate Na+/K+-ATPase-dependent from independent effects. |
| Conjugation of functional groups | Create molecules for specific experimental systems. | Development of fluorescent probes for imaging or tagged molecules for target identification. |
Exploration of Unconventional Mechanisms and Off-Target Effects at a Molecular Level
Studies have shown that some cardiac glycosides can influence critical signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK and PI3K/Akt pathways. researchgate.net They may also modulate the activity of other proteins, including estrogen receptors and DNA topoisomerases. nih.gov Future molecular-level investigations will be critical to identify and validate these unconventional targets and to understand how they contribute to the cellular response to this compound.
Bridging Basic Research on this compound to Translational Paradigms (Strictly Pre-Clinical/Mechanistic)
The insights gained from basic research into the molecular mechanisms of this compound are essential for informing its study in pre-clinical models. This translational research is focused on understanding how the compound's effects on a molecular and cellular level translate to a physiological response in the context of a whole organism, which is a critical step in the drug development pipeline. researchgate.net
Given the established role of Na+/K+-ATPase in various cellular functions and the emerging evidence for off-target effects, cardiac glycosides are being investigated mechanistically in pre-clinical models of several diseases, including cancer. nih.govlih.lu For instance, studies are exploring how the modulation of Na+/K+-ATPase signaling by these compounds may induce selective cell death in tumor cells or stimulate an anti-tumor immune response. researchgate.netnih.gov These pre-clinical investigations are vital for establishing a mechanistic rationale and validating the molecular targets of this compound and its analogues in a disease-relevant context.
Q & A
Q. How can structural modifications enhance this compound’s binding affinity to Na+/K+-ATPase?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by introducing substituents at C3 and C12. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Compare with co-crystal structures of digoxin-ATPase complexes to identify critical interactions .
Guidance for Data Interpretation and Reporting
- Contradiction Analysis : Compare findings against prior studies (e.g., catalytic hydrogenation yields ) using Bland-Altman plots or meta-analysis frameworks .
- Experimental Replication : Document methods in detail (e.g., solvent ratios, crystallization temperatures) to enable replication per Beilstein Journal of Organic Chemistry guidelines .
- Ethical Compliance : Declare conflicts of interest and funding sources per RSC Author Guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
